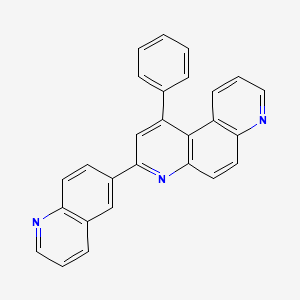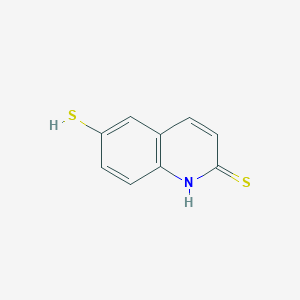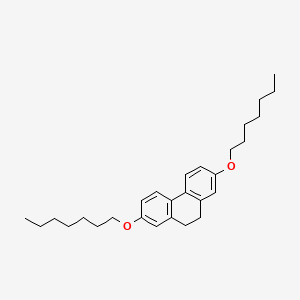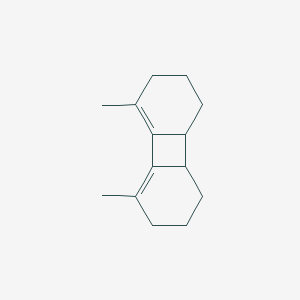
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene is an organic compound with the molecular formula C₁₄H₂₀. It is a derivative of biphenylene, characterized by the presence of two methyl groups at the 4 and 5 positions and a fully saturated hydrocarbon ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene typically involves the hydrogenation of biphenylene derivatives. One common method is the catalytic hydrogenation of 4,5-dimethylbiphenylene using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction conditions often include a hydrogen pressure of 50-100 atm and temperatures ranging from 100-200°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The catalysts used in industrial settings are often supported on inert materials like alumina or carbon to enhance their activity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the compound, although it is already highly saturated.
Substitution: Electrophilic substitution reactions can introduce new functional groups at the methyl positions or the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted biphenylenes.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering the activity of key proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenylene: The parent compound, less saturated and lacks the methyl groups.
1,2,3,4,5,6,7,8-Octahydrobiphenylene: Similar structure but without the methyl groups.
4,5-Dimethylbiphenylene: Similar but not fully saturated.
Uniqueness
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene is unique due to its fully saturated ring system combined with the presence of methyl groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of saturation and methyl substitution on the reactivity and stability of biphenylene derivatives .
Eigenschaften
CAS-Nummer |
106988-87-8 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
4,5-dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene |
InChI |
InChI=1S/C14H20/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)13(9)11/h11-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
LPONMLCILIVSGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(CCC1)C3C2=C(CCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



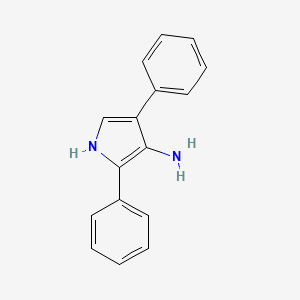

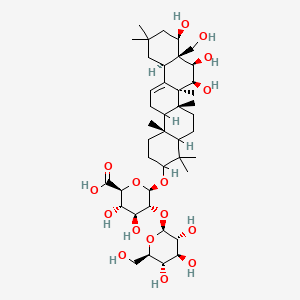
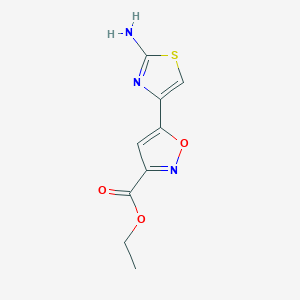
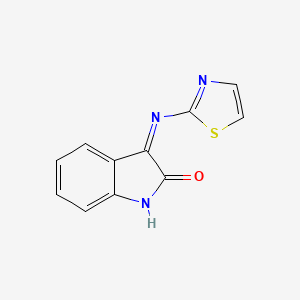
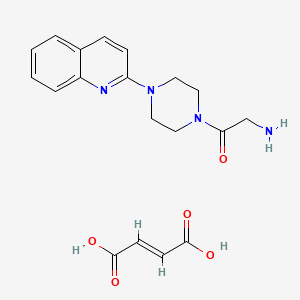
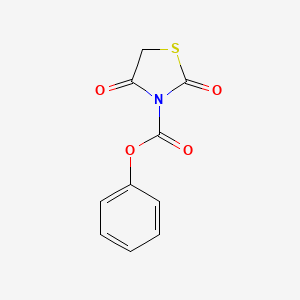

![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
